molecular formula C6H6BrNO B1604824 2-bromo-1-(1H-pyrrol-2-yl)ethanone CAS No. 73742-16-2

2-bromo-1-(1H-pyrrol-2-yl)ethanone

Cat. No. B1604824
CAS RN: 73742-16-2
M. Wt: 188.02 g/mol
InChI Key: LNXJNRIRUXVBHU-UHFFFAOYSA-N
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Description

2-bromo-1-(1H-pyrrol-2-yl)ethanone, also known as 2-bromo-1-pyrroleethanone, is an organic compound with a molecular formula of C5H6BrNO. It is a colorless liquid that is soluble in alcohols and ethers, and is used as a synthetic intermediate in organic synthesis. 2-bromo-1-pyrroleethanone is a useful synthetic intermediate for the preparation of a variety of organobromine compounds, such as 2-bromo-1-pyrrolidine, 1-bromo-2-pyrrolidine, and 1-bromo-3-pyrrolidine. It is also used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, pyrrolo[2,3-d]thiazolines, and pyrrolo[2,3-d]pyridines.

Scientific Research Applications

Environmental Impact of Brominated Compounds

Brominated compounds, including brominated flame retardants (BFRs) such as polybrominated diphenyl ethers (PBDEs) and their alternatives, have been extensively studied due to their persistence and bioaccumulation in the environment. These studies highlight the environmental spread of BFRs, their occurrence in indoor and outdoor environments, and the toxicological effects on humans and wildlife. For instance, a review by Zhu-yin Huang (2014) discusses the sources, environmental pollution levels, and toxicological effects of BFRs, emphasizing the need for control measures to mitigate their harmful impacts on humans and the environment (Huang Zhu-yin, 2014).

Analytical Methods and Environmental Chemistry

Analytical methods for detecting brominated compounds in environmental samples, such as air and dust, are crucial for understanding their distribution and impact. A paper on environmental analysis of higher brominated diphenyl ethers and decabromodiphenyl ethane reviews critical issues in analyzing these compounds, including sample contamination, degradation during analysis, and selection of appropriate detection methods (Kierkegaard, Sellström, & McLachlan, 2009).

Toxicology and Health Effects

The health effects of brominated flame retardants and related compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been reviewed, highlighting their similarity in toxicity profiles to their chlorinated counterparts and the need for further research on exposure scenarios to assess potential risk (Birnbaum, Staskal, & Diliberto, 2003).

Advances in Chemistry

Research into brominated compounds extends into chemical synthesis and applications in materials science. For example, studies on diketopyrrolopyrroles, a class of compounds related to pyrrole chemistry, have highlighted their wide range of applications, from pigments to electronic devices, due to their excellent optical properties (Grzybowski & Gryko, 2015).

properties

IUPAC Name

2-bromo-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXJNRIRUXVBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348717
Record name 2-bromo-1-(1H-pyrrol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73742-16-2
Record name 2-bromo-1-(1H-pyrrol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 2-[1 -(trimethyl-silanyloxy)-vinyl]-1H-pyrrole was diluted with CH2Cl2 (10 ml), cooled to 0° C., and treated with N-bromosuccinimide (1.94 mmol, 0.35 g). The resulting mixture was put in a −20° C. freezer overnight. After warming to room temperature, the mixture was diluted with ethyl acetate (75 ml), washed with saturated aqueous sodium bicarbonate (2×20 ml), brine (2×20 ml), and the organics concentrated under reduced pressure. Purification of the residue by silica gel chromatography provided 0.29 g (80%) of 2-bromo-1-(1H-pyrrol-2-yl)-ethanone. 1H NMR (CDCl3) δ7.12 (1H, dt, J=2.7, 1.3), 7.02 (1H, ddd, J=3.8, 2.4, 1.3), 6.36-6.31 (1H, m), 4.27 (2H, s).
Name
2-[1 -(trimethyl-silanyloxy)-vinyl]-1H-pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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